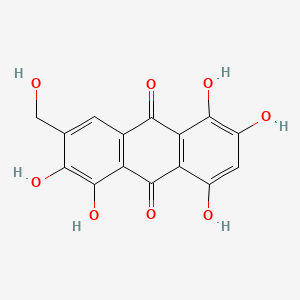Asperthecin
CAS No.: 10089-00-6
Cat. No.: VC1747200
Molecular Formula: C15H10O8
Molecular Weight: 318.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10089-00-6 |
|---|---|
| Molecular Formula | C15H10O8 |
| Molecular Weight | 318.23 g/mol |
| IUPAC Name | 1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C15H10O8/c16-3-4-1-5-8(15(23)11(4)19)14(22)9-6(17)2-7(18)13(21)10(9)12(5)20/h1-2,16-19,21,23H,3H2 |
| Standard InChI Key | DLOLMYKOOZLTPY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |
| Canonical SMILES | C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Asperthecin belongs to the class of organic compounds known as hydroxyanthraquinones - compounds containing an anthracene skeleton bearing a quinone and hydroxyl groups . Its molecular formula is C15H10O8 with a molecular weight of 318.23 g/mol and an accurate mass of 318.0376 Da . The compound is characterized by its polyhydroxylated anthraquinone structure, which contributes to its pigmentation properties. The structural analysis through NMR spectroscopy has revealed 15 carbon resonances with chemical shifts consistent with this polyhydroxylated anthraquinone structure .
Table 1.1: Chemical Properties of Asperthecin
Structural Features
Asperthecin's chemical structure consists of an anthracene backbone with a quinone moiety (9,10-dione) and multiple hydroxyl groups at positions 1, 2, 5, 6, and 8, as well as a hydroxymethyl group at position 3 . This arrangement of functional groups contributes to its characteristic pigmentation properties and potential biological activities. The structure can be represented using the SMILES notation: C1=C2C(=C(C(=C1CO)O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O .
Full structural characterization of asperthecin through various spectroscopic methods including UV-Vis, mass spectrometry, and NMR has confirmed its identity and structural features . The multiple hydroxyl groups in its structure likely contribute to its potential biological activities through their ability to interact with cellular components.
Biological Origin and Distribution
Table 2.1: Organisms Known to Produce Asperthecin
| Organism | Family | Phylum | Reference |
|---|---|---|---|
| Aspergillus nidulans | Aspergillaceae | Ascomycota | |
| Aspergillus quadrilineatus | Aspergillaceae | Ascomycota |
Biosynthesis Pathway
Gene Cluster Identification
One of the most significant advances in understanding asperthecin has been the identification and characterization of its biosynthetic gene cluster in Aspergillus nidulans . The genes responsible for asperthecin biosynthesis are clustered together on chromosome I of A. nidulans, closer to the centromere than the telomere . This clustering of biosynthetic genes is a common feature of secondary metabolite pathways in fungi.
The identification of the asperthecin gene cluster was facilitated by the discovery that deletion of the sumO gene (which encodes a small ubiquitin-like protein) in A. nidulans caused a dramatic increase in asperthecin production . This overproduction phenotype allowed researchers to identify the specific genes involved in asperthecin biosynthesis through a series of targeted gene deletions.
Table 3.1: Key Genes Involved in Asperthecin Biosynthesis
Biosynthetic Mechanism
The biosynthesis of asperthecin follows a polyketide pathway, with the key enzyme being a nonreducing polyketide synthase (NR-PKS) encoded by the aptA gene . This enzyme contains ketosynthase, acyltransferase, and acyl carrier protein domains, which are characteristic of NR-PKSs. The NR-PKS is responsible for assembling the polyketide backbone of asperthecin from acetyl-CoA and malonyl-CoA building blocks.
Following the initial assembly of the polyketide backbone, additional enzymes encoded by aptB (a hydrolase) and aptC (a monooxygenase) catalyze further modifications to form the mature asperthecin molecule . These modifications likely include cyclization, aromatization, and hydroxylation reactions to form the characteristic polyhydroxylated anthraquinone structure.
Interestingly, the regulation of asperthecin biosynthesis appears to be influenced by SUMOylation, a post-translational modification process. Deletion of the sumO gene, which encodes the SUMO protein, leads to dramatically increased production of asperthecin while simultaneously decreasing the production of other secondary metabolites like austinol, dehydroaustinol, and sterigmatocystin . This suggests that SUMOylation plays a role in balancing the production of different secondary metabolites in A. nidulans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume